N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide involves the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells or fungi. The exact target of the compound depends on the specific application and needs further investigation.
Biochemical and physiological effects:
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects depending on the specific application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In agriculture, it has been shown to inhibit the growth of fungi and prevent the development of plant diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its potential toxicity, low solubility, and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide. These include the investigation of its potential applications in other fields such as materials science, the identification of its specific targets in cancer cells and fungi, the development of more potent and selective analogs, and the exploration of its potential side effects and toxicity in vivo.
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide is a promising chemical compound with various potential applications in medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully explore its potential and overcome its limitations.
Synthesemethoden
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide involves the reaction of 5-methyl-2-aminothiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom with the amino group of the thiazole ring, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to control plant diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7-6-16-11(19-7)17-10(18)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABIZARWGFOOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.